
1-Bromo-3-(1-ethynylcyclopropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(1-ethynylcyclopropyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a 1-ethynylcyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The 1-ethynylcyclopropyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods: Industrial production of 1-Bromo-3-(1-ethynylcyclopropyl)benzene may involve large-scale bromination processes followed by coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Bromo-3-(1-ethynylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Bromine (Br2) and a Lewis acid catalyst (e.g., AlCl3, FeBr3).
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: New carbon-carbon bonded compounds with extended aromatic systems.
科学的研究の応用
1-Bromo-3-(1-ethynylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-Bromo-3-(1-ethynylcyclopropyl)benzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution . In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps .
類似化合物との比較
Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.
1-Bromo-3-methoxybenzene: Another benzene derivative with a bromine and a methoxy group.
Uniqueness: 1-Bromo-3-(1-ethynylcyclopropyl)benzene is unique due to the presence of the 1-ethynylcyclopropyl group, which imparts distinct reactivity and potential for forming complex structures compared to simpler bromobenzene derivatives.
特性
分子式 |
C11H9Br |
|---|---|
分子量 |
221.09 g/mol |
IUPAC名 |
1-bromo-3-(1-ethynylcyclopropyl)benzene |
InChI |
InChI=1S/C11H9Br/c1-2-11(6-7-11)9-4-3-5-10(12)8-9/h1,3-5,8H,6-7H2 |
InChIキー |
IDJDDAONGUABRR-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CC1)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13194298.png)
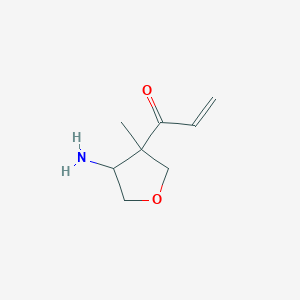
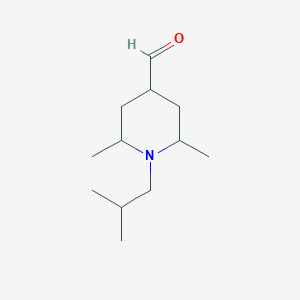


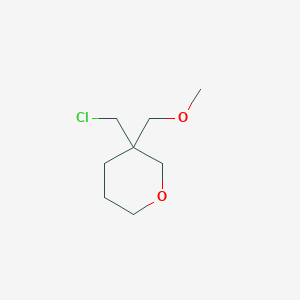
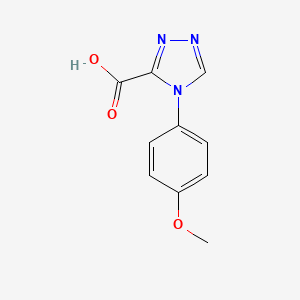
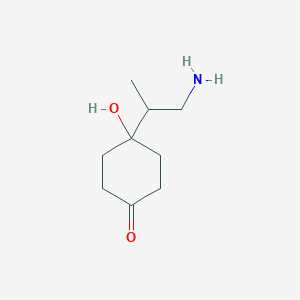
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)

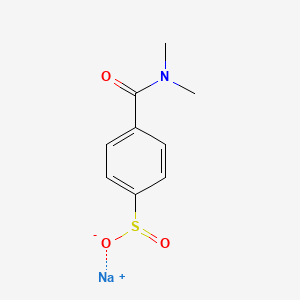

![tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13194370.png)

